molecular formula C9H10N4 B015037 4-Methyl-1-hydrazinophthalazine CAS No. 29902-28-1

4-Methyl-1-hydrazinophthalazine

Cat. No.: B015037
CAS No.: 29902-28-1
M. Wt: 174.2 g/mol
InChI Key: XAJLIPKOOUAUFK-UHFFFAOYSA-N
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Description

(4-Methylphthalazin-1-yl)hydrazine is a chemical compound that belongs to the class of phthalazine derivatives Phthalazines are bicyclic heterocycles containing two nitrogen atoms in adjacent positions within a six-membered ring fused to a benzene ring

Biochemical Analysis

Biochemical Properties

4-Methyl-1-hydrazinophthalazine is involved in complex biochemical reactions. It forms hydrazones and their coordination compounds with transition metals . The structure, tautomeric rearrangements, acid-base properties, and complex formation ability of 1-hydrazinophthalazine hydrazones are considered .

Cellular Effects

This compound has been used extensively in the treatment of hypertension and congestive heart failure, producing arteriolar vasodilation, in part mediated by prostaglandins . Its associated reflex baroreceptor-mediated responses of tachycardia and increased ejection velocity are attenuated in congestive heart failure . It also competes with protocollagen prolyl hydroxylase (CPH) for free iron .

Molecular Mechanism

The molecular mechanism of this compound involves interference with calcium transport in vascular smooth muscle . It forms a hydrazone with pyruvic acid in plasma or whole blood, which can account for a significant proportion of systemic clearance .

Temporal Effects in Laboratory Settings

Hydralazine, a derivative of this compound, improves hemodynamics in the short term in patients with increased peripheral vascular resistance . A meta-analysis did not demonstrate long-term efficacy of hydralazine alone in heart failure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Side effects are common and are dependent on dose, duration, and acetylator status .

Metabolic Pathways

This compound undergoes extensive acetylator phenotype-dependent first-pass metabolism . Besides acetylation, oxidative metabolism accounts for a significant proportion of elimination .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphthalazin-1-yl)hydrazine can be achieved through the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol. This method involves the formation of a hydrazone intermediate, which is then cyclized to form the phthalazine ring.

Industrial Production Methods

Industrial production methods for (4-Methylphthalazin-1-yl)hydrazine typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphthalazin-1-yl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phthalazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Methylphthalazin-1-yl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antitumor activities.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, including antihypertensive and anticancer drugs.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: The parent compound of (4-Methylphthalazin-1-yl)hydrazine, known for its biological activities.

    Hydralazine: An antihypertensive agent that shares structural similarities and pharmacological properties with (4-Methylphthalazin-1-yl)hydrazine.

    Phthalazinone: Another derivative with significant biological activities, including antimicrobial and antitumor properties.

Uniqueness

(4-Methylphthalazin-1-yl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-methylphthalazin-1-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6/h2-5H,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJLIPKOOUAUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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